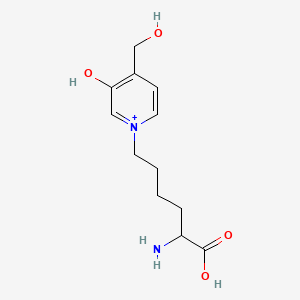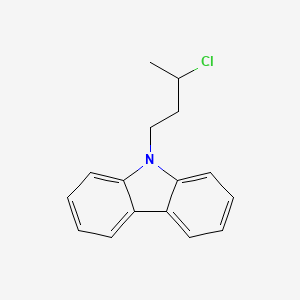![molecular formula C7H4N2S B15166114 5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
5-Thia-1,2a-diazacyclopenta[cd]pentalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thia-1,2a-diazacyclopenta[cd]pentalene is a heterocyclic compound with the molecular formula C7H4N2S It features a unique structure that includes a sulfur atom and two nitrogen atoms within a fused ring system
Métodos De Preparación
The synthesis of 5-Thia-1,2a-diazacyclopenta[cd]pentalene can be achieved through several synthetic routes. One method involves the peri annelation of a thiophene ring to benzoyl derivatives of perimidine. This process typically requires the use of elemental sulfur and specific reaction conditions to ensure the successful fusion of the rings
Análisis De Reacciones Químicas
5-Thia-1,2a-diazacyclopenta[cd]pentalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions can vary depending on the desired product, but typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in different chemical applications .
Aplicaciones Científicas De Investigación
5-Thia-1,2a-diazacyclopenta[cd]pentalene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals. In biology and medicine, this compound is studied for its potential biological activity, including its interactions with various enzymes and receptors. Additionally, it has applications in the field of materials science, where it is explored for its electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 5-Thia-1,2a-diazacyclopenta[cd]pentalene involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity. These atoms can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
5-Thia-1,2a-diazacyclopenta[cd]pentalene can be compared with other similar heterocyclic compounds, such as 1-Thia-5,7-diazacyclopenta[cd]phenalene. While both compounds share a similar core structure, the presence of different substituents and functional groups can lead to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct electronic and steric characteristics .
Propiedades
Fórmula molecular |
C7H4N2S |
|---|---|
Peso molecular |
148.19 g/mol |
Nombre IUPAC |
6-thia-1,3-diazatricyclo[5.2.1.04,10]deca-2,4,7(10),8-tetraene |
InChI |
InChI=1S/C7H4N2S/c1-2-9-4-8-5-3-10-6(1)7(5)9/h1-4H |
Clave InChI |
CNMCBPVKXXAGCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NC3=CSC1=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)

![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
![1-[(2,4,4,5,5,6,6,7,7,8,8,9,9,9-Tetradecafluorononyl)oxy]octadecane](/img/structure/B15166044.png)
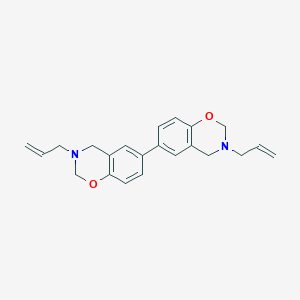

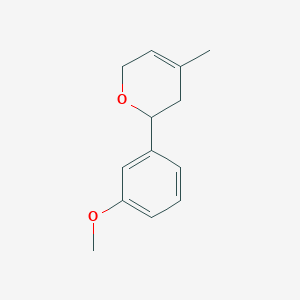
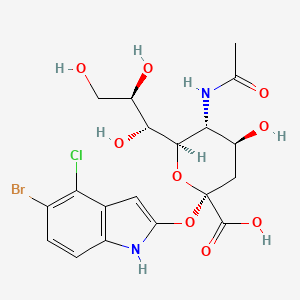
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)


